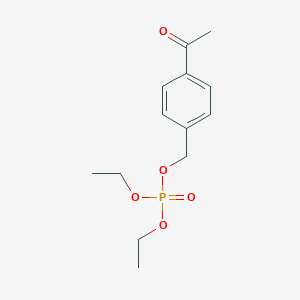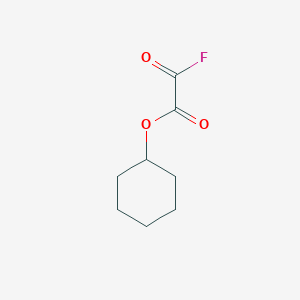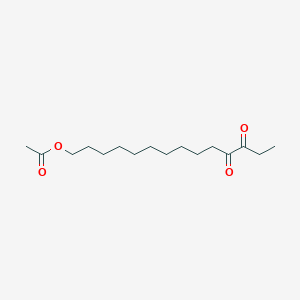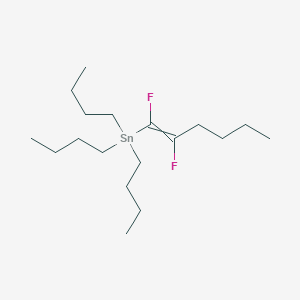![molecular formula C19H21BrF2N2 B12555273 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 192881-81-5](/img/structure/B12555273.png)
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of two 4-fluorophenyl groups attached to the imidazolium core, which is further substituted with methyl groups The bromide ion serves as the counterion to balance the positive charge on the imidazolium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 4-fluorobenzyl bromide with 4,5-dimethylimidazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF). The resulting product is then purified by recrystallization or column chromatography to obtain the desired imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as chloride, iodide, or other anions.
Oxidation: The imidazolium ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding imidazole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium iodide, or other nucleophiles in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of imidazolium salts with different counterions.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of imidazole derivatives.
科学研究应用
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst or ligand in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用机制
The mechanism of action of 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorophenyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 1,3-Bis(benzyl)-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1,3-Bis(4-chlorophenyl)methyl-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1,3-Bis(4-methylphenyl)methyl-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
Uniqueness
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity, enhancing its binding affinity to biological targets, and improving its stability under various conditions.
属性
CAS 编号 |
192881-81-5 |
|---|---|
分子式 |
C19H21BrF2N2 |
分子量 |
395.3 g/mol |
IUPAC 名称 |
1,3-bis[(4-fluorophenyl)methyl]-4,5-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C19H20F2N2.BrH/c1-14-15(2)23(12-17-5-9-19(21)10-6-17)13-22(14)11-16-3-7-18(20)8-4-16;/h3-10H,11-13H2,1-2H3;1H |
InChI 键 |
HZKUDSCFLUILCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C[NH+]1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)


![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)

![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)






![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
